molecular formula C13H7ClF3NO3 B3034748 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 21802-08-4

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B3034748
CAS No.: 21802-08-4
M. Wt: 317.65 g/mol
InChI Key: OIZNELPPMYNXST-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, a nitro group, and a chlorophenoxy group attached to a benzene ring.

Scientific Research Applications

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Preparation Methods

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group through radical intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can participate in redox reactions, while the chlorophenoxy group can engage in various binding interactions with target molecules .

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNELPPMYNXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing 64.2 g (0.5 mole) of 4-chlorophenol and 112.7 g (0.5 mole) of 2-chloro-5-nitrobenzotrifluoride in 400 ml of DMSO was added dropwise with stirring at 30°-35° C. a solution containing 20 g (0.5 mole) of sodium hydroxide in 20 ml of water. After 1.5 hours, the reaction mixture was poured into cold water and extracted with 800 ml of ether. The ether solution was dried and concentrated under reduced pressure to give 158 g (99%) of product that crystallized on standing; melting point, 46°-48° C. (from hexane).
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
112.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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